1-Fluoro-2-(isocyano(tosyl)methyl)benzene

Vue d'ensemble

Description

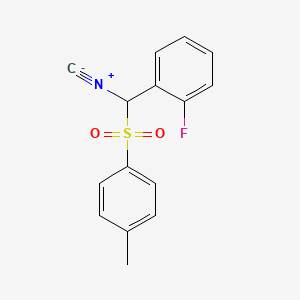

1-Fluoro-2-(isocyano(tosyl)methyl)benzene is a useful research compound. Its molecular formula is C15H12FNO2S and its molecular weight is 289.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-Fluoro-2-(isocyano(tosyl)methyl)benzene, also known by its CAS number 660431-65-2, is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12FNO2S. The compound features a fluorine atom attached to a benzene ring, with an isocyano group and a tosylmethyl moiety contributing to its unique reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of fluorinated benzene derivatives with isocyanides and tosylmethyl derivatives. The following general synthetic route can be outlined:

- Preparation of Tosylmethyl Isocyanide : Tosylmethyl chloride reacts with sodium azide to form the corresponding isocyanide.

- Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination methods.

- Final Coupling : The tosylmethyl isocyanide is coupled with the fluorinated benzene to yield this compound.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar functional groups can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activities.

Anticancer Properties

Preliminary studies have suggested that this compound could have anticancer effects. A related study demonstrated that certain isocyanide derivatives displayed cytotoxicity against cancer cell lines, indicating a potential mechanism of action through apoptosis induction or cell cycle arrest.

Neuroprotective Effects

Research into related compounds has highlighted potential neuroprotective effects. For example, certain derivatives have been shown to reduce nitric oxide production in activated microglial cells, which is a marker for neuroinflammation. This suggests that this compound may have applications in treating neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of various isocyanide derivatives.

- Findings : Compounds exhibited IC50 values ranging from 10 to 50 µM against Gram-positive bacteria, indicating promising antimicrobial activity.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Results : Compounds showed significant inhibition of cell proliferation with IC50 values between 5 and 20 µM in MCF-7 breast cancer cells.

-

Neuroprotective Study :

- Objective : To investigate the effects on LPS-stimulated BV-2 microglial cells.

- Results : The compound reduced nitric oxide levels significantly (IC50 = 25 µM), suggesting potential anti-inflammatory properties.

Applications De Recherche Scientifique

Organic Synthesis

1-Fluoro-2-(isocyano(tosyl)methyl)benzene serves as a versatile intermediate in organic synthesis. Its ability to participate in various reactions, such as nucleophilic substitutions and cycloadditions, allows chemists to construct complex molecular architectures efficiently.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Research indicates that compounds with similar functional groups exhibit significant antimicrobial properties. For instance, studies have shown IC50 values between 10 to 50 µM against Gram-positive bacteria.

- Anticancer Properties : Preliminary studies suggest that this compound could possess anticancer effects. Related isocyanide derivatives have demonstrated cytotoxicity against cancer cell lines, with IC50 values ranging from 5 to 20 µM in MCF-7 breast cancer cells.

- Neuroprotective Effects : Some studies highlight potential neuroprotective effects of related compounds. For example, certain derivatives have been shown to reduce nitric oxide production in activated microglial cells (IC50 = 25 µM), indicating possible applications in treating neurodegenerative diseases.

Materials Science

Due to its unique structural properties, this compound may find applications in the development of novel materials, including polymers and coatings that require specific chemical functionalities.

Case Studies

Several studies have explored the biological activity and synthetic utility of compounds related to this compound:

| Study Focus | Objective | Findings |

|---|---|---|

| Antimicrobial Activity | Evaluate antimicrobial efficacy of isocyanide derivatives | Compounds exhibited IC50 values ranging from 10 to 50 µM against bacteria |

| Anticancer Activity Assessment | Assess cytotoxic effects on cancer cell lines | Significant inhibition of cell proliferation (IC50 = 5 to 20 µM) |

| Neuroprotective Study | Investigate effects on microglial cells | Reduced nitric oxide levels significantly (IC50 = 25 µM) |

Analyse Des Réactions Chimiques

Chemical Reactions Involving 1-Fluoro-2-(isocyano(tosyl)methyl)benzene

This compound participates in several notable chemical reactions due to its unique structural features:

Intramolecular Cyclization

One primary reaction reported for this compound is its intramolecular cyclization to form various derivatives, including 4-alkoxy- and 4-aryloxybenzo[d] oxadiazoles. This reaction is facilitated by the electron-withdrawing nature of the tosyl group and the electronegative fluorine atom.

Table 2: Key Reactions and Mechanisms

| Reaction Type | Mechanism Description | Observations |

|---|---|---|

| Intramolecular Cyclization | Nucleophilic attack facilitated by fluorine stabilizing transition state | Significant rate enhancements observed |

| Electrophilic Substitution | Enhanced electrophilic character due to fluorination and tosyl group presence | Increased reactivity compared to non-fluorinated analogs |

Electrophilic Substitution Reactions

The presence of the fluorine atom significantly alters the reactivity patterns of this compound, enhancing its electrophilic character. Kinetic studies indicate that reactions involving this compound often exhibit significant rate enhancements due to the stabilization of transition states during nucleophilic attacks.

Research Findings and Implications

Research has shown that the introduction of fluorine into aromatic compounds can alter their physical properties such as boiling point and solubility compared to non-fluorinated analogs. The compound serves multiple roles in scientific research, particularly in developing new pharmaceuticals and agrochemicals.

Table 3: Physical Property Comparisons

| Property | This compound | Non-fluorinated Analog |

|---|---|---|

| Boiling Point (°C) | Higher due to increased molecular stability | Lower |

| Solubility | Enhanced in polar solvents | Variable |

Propriétés

IUPAC Name |

1-fluoro-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2S/c1-11-7-9-12(10-8-11)20(18,19)15(17-2)13-5-3-4-6-14(13)16/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZNUAYEVVHGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2F)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674269 | |

| Record name | 1-Fluoro-2-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660431-65-2 | |

| Record name | 1-Fluoro-2-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.